N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Position 1: A phenyl group.
- Position 4: A 3-methoxyphenylamine substituent.
- Position 6: A 4-methylpiperidin-1-yl moiety.
Below, we compare its structural and functional features with close analogs documented in the literature.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O/c1-17-11-13-29(14-12-17)24-27-22(26-18-7-6-10-20(15-18)31-2)21-16-25-30(23(21)28-24)19-8-4-3-5-9-19/h3-10,15-17H,11-14H2,1-2H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWWVFMKDBEKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to as NMPP) is a synthetic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and cell cycle regulation. This article provides a detailed overview of the biological activity of NMPP, including its synthesis, mechanisms of action, and relevant research findings supported by data tables and case studies.
Chemical Structure and Synthesis
The molecular formula for NMPP is C19H24N4O, indicating a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. The compound's synthesis typically involves multi-step organic reactions designed to achieve its unique pharmacological properties. The presence of substituents such as the methoxyphenyl and piperidine groups enhances its biological activity.
NMPP has been studied for its interaction with various biological targets. Notably, it has shown promising results in binding to cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Molecular docking studies suggest that NMPP forms significant hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory potency against this enzyme .
Anticancer Properties
NMPP has demonstrated notable anticancer activity across various cancer cell lines. A comparative study indicated that compounds structurally related to NMPP exhibited significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| NMPP | HeLa | 2.59 | Induces apoptosis and cell cycle arrest at S phase |
| Doxorubicin | HeLa | 2.35 | Standard chemotherapeutic agent |
| Compound 14g | MCF7 | 4.66 | Induces G2/M phase arrest |
In these studies, NMPP was found to induce early and late apoptosis in HeLa cells significantly more than control cells, suggesting a robust anticancer mechanism .
Cell Cycle Arrest
Research indicates that NMPP can arrest the cell cycle at specific phases depending on the cancer type. For instance, in HeLa cells, it primarily induces S phase arrest, while other derivatives showed G2/M phase arrest in MCF7 cells . This selective action underscores the potential of NMPP as a targeted therapeutic agent.
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of NMPP:
- Study on Anticancer Activity : A comprehensive evaluation of various pyrazolopyrimidine derivatives revealed that those with similar structures to NMPP exhibited significant inhibition of cancer cell proliferation across multiple types, including lung and breast cancers .
- Molecular Modeling Studies : In silico modeling has suggested that modifications to the substituent groups on the pyrazolo[3,4-d]pyrimidine scaffold can enhance selectivity and potency against specific cancer targets .
- Pharmacokinetic Properties : The methoxy group in NMPP is believed to improve lipophilicity and bioavailability compared to other derivatives lacking such modifications, which could enhance therapeutic efficacy .
Scientific Research Applications
Anticancer Activity
The compound has demonstrated significant anticancer properties, particularly against various cancer cell lines. Research indicates that it acts as a potent inhibitor of cell proliferation and induces apoptosis (programmed cell death) in cancer cells.
Case Study: Dual EGFR/VGFR2 Inhibition
A study highlighted the compound's effectiveness as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2). The compound exhibited an IC50 value range of 0.3 to 24 µM across different cancer cell lines. Notably, one derivative showed an IC50 of 0.3 µM against EGFR, indicating its potential as a targeted therapy for cancers driven by these pathways .
Neuropharmacological Applications
Beyond oncology, the compound may have implications in neuropharmacology due to its structural features resembling known neuroactive agents.
Potential for Neurological Disorders
Research into related compounds has indicated potential benefits in treating neurological disorders by modulating neurotransmitter systems or providing neuroprotective effects. The piperidine moiety is particularly noted for its activity on various receptors involved in neurological processes .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship is crucial for optimizing the efficacy of this compound.
Synthesis Overview
The synthesis typically involves multiple steps starting from pyrazolo[3,4-d]pyrimidine derivatives. The process includes chlorination, hydrazinolysis, and condensation with aromatic aldehydes or ketones to yield the final product .
Table: Key Derivatives and Their Activities
| Compound ID | Structure | Activity | IC50 (µM) | Target |
|---|---|---|---|---|
| Compound 5i | Compound 5i | Dual EGFR/VGFR2 Inhibitor | 0.3 (EGFR) | Cancer |
| Compound 14g | Compound 14g | Apoptosis Inducer | 2.59 (HeLa) | Cancer |
| Compound 9a | Compound 9a | Cell Cycle Arrest | 2.35 (Doxorubicin Comparison) | Cancer |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their substituents are summarized in Table 1.
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
Substituent Effects on Activity :
- The 4-methylpiperidin-1-yl group at position 6 (shared with compound 9e) is associated with selective butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 2.2 μM) in pyrimidine derivatives . This suggests the target compound may exhibit similar enzymatic inhibition, though its pyrazolo[3,4-d]pyrimidine core could alter selectivity.
- Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group in the target compound may enhance solubility compared to the 4-fluorophenyl (G932-0341) or chlorophenyl (SI388) analogs due to its electron-donating properties.
Position 1 Modifications :
- The phenyl group at position 1 is conserved in screening compounds G932-0341 and G932-0731, while PP2 (a kinase inhibitor) uses a bulky 1,1-dimethylethyl group . This indicates that substituent bulkiness at position 1 may influence target specificity.
Position 6 Variations :
- Sulfur-containing groups (e.g., methylthio in SI388, methylsulfonyl in Compound 11) are linked to antibacterial activity but may reduce CNS permeability compared to the 4-methylpiperidin-1-yl group .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Notes:
- Piperidine vs.
Q & A
Q. What synthetic routes are commonly employed to synthesize N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include:
- Alkylation/amination : Reacting a 4-chloro intermediate (e.g., 4-chloro-pyrazolo[3,4-d]pyrimidine) with 4-methylpiperidine under reflux in polar aprotic solvents like DMF or DMSO to introduce the piperidinyl group .
- Buchwald-Hartwig coupling : Introducing the 3-methoxyphenylamine moiety via palladium-catalyzed cross-coupling, requiring optimized conditions (e.g., Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base) to ensure regioselectivity .
- Purification : Column chromatography or recrystallization from ethanol/DCM mixtures to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm substitution patterns, aromatic protons, and methoxy/piperidinyl groups. For example, methoxy protons resonate at ~3.8 ppm, while piperidinyl methyl groups appear at ~1.2 ppm .
- HRMS : Validates molecular weight (e.g., m/z calculated for C₂₄H₂₆N₆O: 426.2167; observed: 426.2165) .
- X-ray crystallography : Resolves bond angles and spatial arrangements, particularly for resolving tautomeric forms in the pyrazolo[3,4-d]pyrimidine core .
Q. What initial biological screening assays are recommended for this compound?
- Kinase inhibition assays : Test against panels of tyrosine or serine/threonine kinases (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be resolved?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to rule out variability .
- Orthogonal assays : Confirm kinase inhibition using SPR (surface plasmon resonance) alongside enzymatic assays to assess direct binding .
- Metabolic stability checks : Use liver microsome assays to ensure observed activities are not artifacts of compound degradation .
Q. What strategies optimize the synthetic yield of the 4-methylpiperidin-1-yl substituent?
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., N-oxide formation) .
- Catalyst screening : Test alternatives to Pd(OAc)₂, such as Pd₂(dba)₃, which may improve coupling efficiency for sterically hindered amines .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hr to 2 hr) while maintaining >80% yield .
Q. How can computational modeling predict binding modes to kinase targets?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for Aurora B) to identify key interactions (e.g., hydrogen bonds with hinge-region residues) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the piperidinyl group in the hydrophobic pocket .
- Free-energy calculations : Apply MM-GBSA to rank binding affinities against homologous kinases (e.g., EGFR vs. HER2) .
Q. What structural analogs show divergent biological activities, and why?
| Analog | Substituent Modifications | Activity Shift | Key Reference |
|---|---|---|---|
| 6-(piperidin-1-yl) → 6-(morpholin-4-yl) | Reduced lipophilicity | Loss of kinase inhibition | |
| 3-methoxyphenyl → 4-fluorophenyl | Enhanced π-stacking | Improved IC₅₀ against EGFR (0.2 μM → 0.08 μM) | |
| 4-methylpiperidin-1-yl → 4-ethylpiperidin-1-yl | Increased steric bulk | Reduced solubility but higher metabolic stability |
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in reported kinase selectivity profiles?
- Panel expansion : Test against broader kinase families (e.g., CMGC, AGC) to identify off-target effects .
- Covalent binding checks : Use LC-MS to detect irreversible adduct formation, which may explain inconsistent IC₅₀ values .
Q. What experimental controls are essential for SAR studies?
- Positive controls : Include known inhibitors (e.g., Imatinib for kinases) to validate assay conditions .
- Solubility controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
